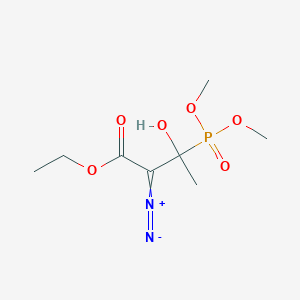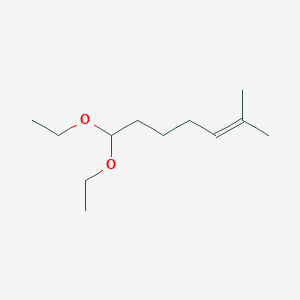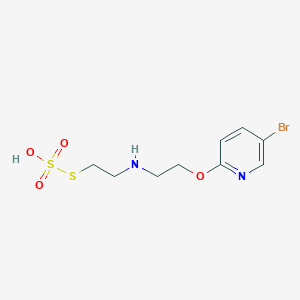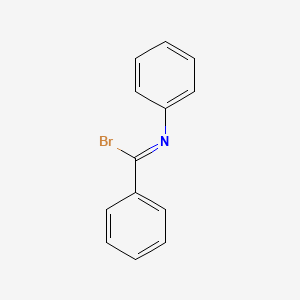
3'-Bromoisosafrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Bromoisosafrole is an organic compound with the molecular formula C10H9BrO2. It is a derivative of isosafrole, where a bromine atom is substituted at the 3’ position of the aromatic ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromoisosafrole typically involves the bromination of isosafrole. One common method is the electrophilic aromatic substitution reaction, where isosafrole is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3’ position .
Industrial Production Methods: Industrial production of 3’-Bromoisosafrole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is carefully monitored to prevent over-bromination and ensure the desired product is obtained .
Análisis De Reacciones Químicas
Types of Reactions: 3’-Bromoisosafrole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3’-Bromoisosafrole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of fragrances and flavoring agents
Mecanismo De Acción
The mechanism of action of 3’-Bromoisosafrole involves its interaction with various molecular targets. It can act as an electrophile in substitution reactions, where the bromine atom is replaced by other nucleophiles. The compound’s reactivity is influenced by the presence of the bromine atom, which makes the aromatic ring more susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Isosafrole: The parent compound without the bromine substitution.
Safrole: Another related compound with a methylenedioxy group.
3’-Methoxyisosafrole: A derivative with a methoxy group instead of bromine
Uniqueness: 3’-Bromoisosafrole is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmacological agents .
Propiedades
Número CAS |
42461-89-2 |
|---|---|
Fórmula molecular |
C10H9BrO2 |
Peso molecular |
241.08 g/mol |
Nombre IUPAC |
5-[(E)-3-bromoprop-1-enyl]-1,3-benzodioxole |
InChI |
InChI=1S/C10H9BrO2/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h1-4,6H,5,7H2/b2-1+ |
Clave InChI |
SXLQGBDEYDVFKV-OWOJBTEDSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)/C=C/CBr |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


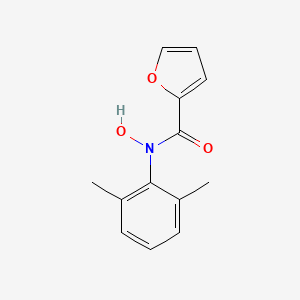
![Chloro{4-[4-(chloromethyl)phenyl]butyl}dimethylsilane](/img/structure/B14659640.png)

![6H-Pyrimido[5,4-B][1,4]oxazine](/img/structure/B14659651.png)

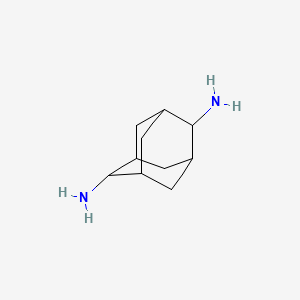



![2-Methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14659682.png)
